N-(4-{[4-(4-Aminophenyl)-1,3-thiazol-2-yl]methoxy}phenyl)acetamide
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Overview
Description
N-(4-{[4-(4-Aminophenyl)-1,3-thiazol-2-yl]methoxy}phenyl)acetamide is a complex organic compound that features a thiazole ring, an aminophenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(4-Aminophenyl)-1,3-thiazol-2-yl]methoxy}phenyl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Aminophenyl Group: This step often involves nucleophilic substitution reactions where the aminophenyl group is introduced to the thiazole ring.
Introduction of the Methoxy Group: This can be done via methylation reactions using reagents like methyl iodide.
Acetylation: The final step involves the acetylation of the compound to introduce the acetamide group, typically using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(4-Aminophenyl)-1,3-thiazol-2-yl]methoxy}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
N-(4-{[4-(4-Aminophenyl)-1,3-thiazol-2-yl]methoxy}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[4-(4-Aminophenyl)-1,3-thiazol-2-yl]methoxy}phenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-aminophenyl)acetamide
- N-(4-bromophenyl)acetamide
- N-(4-methoxyphenyl)acetamide
Uniqueness
N-(4-{[4-(4-Aminophenyl)-1,3-thiazol-2-yl]methoxy}phenyl)acetamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry.
Properties
CAS No. |
62178-27-2 |
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Molecular Formula |
C18H17N3O2S |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[4-[[4-(4-aminophenyl)-1,3-thiazol-2-yl]methoxy]phenyl]acetamide |
InChI |
InChI=1S/C18H17N3O2S/c1-12(22)20-15-6-8-16(9-7-15)23-10-18-21-17(11-24-18)13-2-4-14(19)5-3-13/h2-9,11H,10,19H2,1H3,(H,20,22) |
InChI Key |
OWTQOVQXFZQRRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC2=NC(=CS2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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